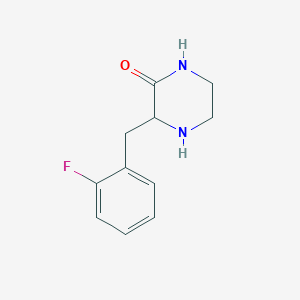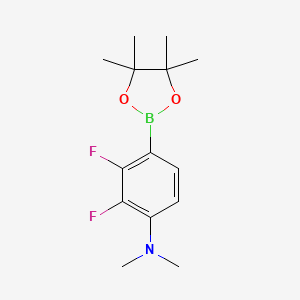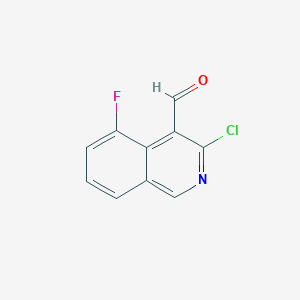
3-(2-Methoxy-benzyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2-Methoxybenzyl)piperazin-2-one: is a chiral organic compound that belongs to the class of piperazin-2-ones. This compound features a piperazine ring substituted with a methoxybenzyl group at the 3-position. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Methoxybenzyl)piperazin-2-one typically involves the following steps:
Formation of Piperazin-2-one Core: The piperazin-2-one core can be synthesized through various methods, such as the cyclization of diethanolamine with chloroacetic acid.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the piperazin-2-one core reacts with 2-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of (S)-3-(2-Methoxybenzyl)piperazin-2-one may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired enantiomer.
Análisis De Reacciones Químicas
(S)-3-(2-Methoxybenzyl)piperazin-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(2-Methoxybenzyl)piperazin-2-one: has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (S)-3-(2-Methoxybenzyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(S)-3-(2-Methoxybenzyl)piperazin-2-one: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, benzylpiperazines, and other methoxybenzyl compounds.
Uniqueness: The chiral nature and specific substitution pattern of (S)-3-(2-Methoxybenzyl)piperazin-2-one distinguish it from other compounds, leading to unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-[(2-methoxyphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-9(11)8-10-12(15)14-7-6-13-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Clave InChI |
CYFDIHXQLSWLRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2C(=O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)




![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)





![2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B15333201.png)

